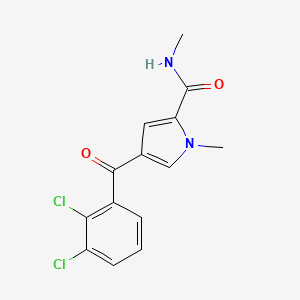

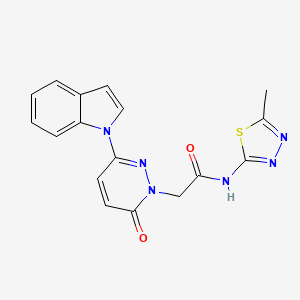

![molecular formula C19H23N5O B2588584 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole CAS No. 2320889-42-5](/img/structure/B2588584.png)

1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole is a synthetic organic compound primarily utilized for its biological activity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole typically involves a multi-step reaction sequence, beginning with the formation of the 1H-benzo[d]imidazole nucleus, followed by strategic functional group additions and modifications. Common synthetic routes often include:

Formation of 1H-benzo[d]imidazole via cyclization of o-phenylenediamine with formic acid.

Introduction of the piperidine moiety through nucleophilic substitution.

Attachment of the 6-methylpyrimidin-4-yl group via an ether linkage formed through Williamson ether synthesis.

Industrial Production Methods

In an industrial context, large-scale production would emphasize cost-efficiency and yield optimization. This might involve:

Use of continuous flow reactors to streamline multistep processes.

Catalytic methods to enhance reaction rates and selectivity.

Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Oxidation: Conversion of methyl groups to alcohols or carboxylic acids.

Reduction: Hydrogenation of pyrimidine or other reducible groups.

Substitution: Halogenation or other electrophilic/nucleophilic substitutions on the benzo[d]imidazole ring.

Common Reagents and Conditions

Oxidation: Uses reagents like KMnO₄ or CrO₃ in aqueous or organic solvents.

Reduction: Involves catalysts such as Pd/C with hydrogen gas.

Substitution: Employs halogenating agents (e.g., NBS) or nucleophiles under specific conditions to achieve desired modifications.

Major Products Formed

Depending on the reaction, major products could include:

Oxidized derivatives of the original compound.

Reduced forms with hydrogenated rings.

Substituted benzo[d]imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, given its functional group diversity and reactivity.

Biology and Medicine

In biology and medicine, it has potential uses as a pharmacophore in drug design. Its structure can interact with various biological targets, potentially serving as a lead compound in the development of new therapeutics.

Industry

In the industrial sector, it may be utilized in the synthesis of advanced materials or as a catalyst in certain chemical processes, leveraging its unique reactivity.

Mechanism of Action

The biological activity of 1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole typically involves binding to specific molecular targets, modulating their activity. This can include interactions with enzymes, receptors, or nucleic acids. Pathways often affected include signal transduction cascades, gene expression modulation, or inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

2-(2'-pyridyl)benzo[d]imidazole: Shares the benzo[d]imidazole core but differs in functional group placement, impacting reactivity and biological activity.

4-(piperidin-1-yl)pyrimidine: Similar piperidine and pyrimidine moieties, providing insight into the role of these groups in biological interactions.

Uniqueness

1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole stands out due to its precise functional group arrangement, offering a unique combination of reactivity and potential biological interactions.

This fascinating compound encapsulates the beauty of synthetic chemistry and its broad implications in various fields. Do you have specific questions about any of the sections?

Properties

IUPAC Name |

1-methyl-2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-14-11-18(21-13-20-14)25-12-15-7-9-24(10-8-15)19-22-16-5-3-4-6-17(16)23(19)2/h3-6,11,13,15H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWKBZTVEQRJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

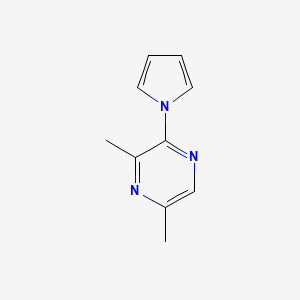

![5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2588503.png)

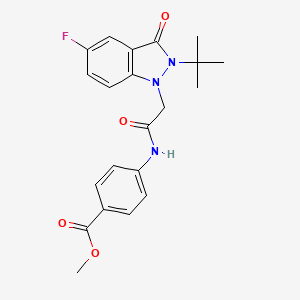

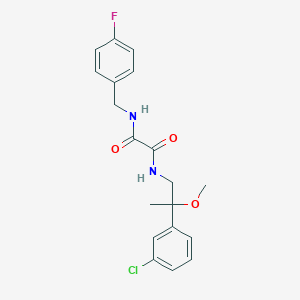

![N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2588515.png)

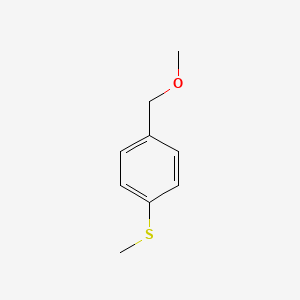

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)

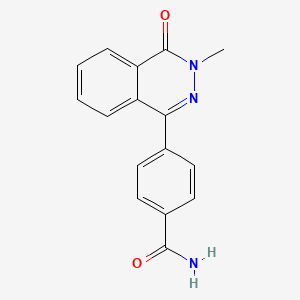

![Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2588518.png)

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2588520.png)

![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)